molecular formula C17H22BrNO3 B2539501 Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260839-85-7

Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate

Cat. No.: B2539501
CAS No.: 1260839-85-7
M. Wt: 368.271
InChI Key: CZLNAPMQLSYHIT-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

The synthesis of Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate typically involves several steps. One common method includes the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of a tert-butyl ester group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives, often involving hydrogenation or the use of reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it often involves binding to receptors or enzymes, leading to changes in biological activity. The molecular targets and pathways involved are subjects of ongoing research and can provide insights into the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-[(4-methylphenyl)methyl]-4-oxopiperidine-1-carboxylate These compounds share similar structures but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific bromine substituent, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLNAPMQLSYHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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